molecular formula C18H16N2OS B15237642 Methyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ether CAS No. 4696-05-3

Methyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ether

Cat. No.: B15237642
CAS No.: 4696-05-3
M. Wt: 308.4 g/mol
InChI Key: JUMLONVRKRMHIP-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ether is a pyrimidine derivative characterized by a central pyrimidine ring substituted at three positions:

  • Position 4: A (4-methylphenyl)sulfanyl group (electron-donating methyl substituent on the aromatic ring).
  • Position 2: A phenyl group (aromatic bulk).
  • Position 5: A methoxy group (methyl ether).

Its molecular formula is C₁₈H₁₆N₂OS, with a molecular weight of 308.07 g/mol. The compound’s structure has been confirmed via crystallographic methods using programs like SHELXL and ORTEP-III .

Properties

CAS No.

4696-05-3

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

5-methoxy-4-(4-methylphenyl)sulfanyl-2-phenylpyrimidine

InChI

InChI=1S/C18H16N2OS/c1-13-8-10-15(11-9-13)22-18-16(21-2)12-19-17(20-18)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

JUMLONVRKRMHIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC=C2OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-phenylpyrimidine with 4-methylbenzenethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or commercial use.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

5-Methoxy-4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituents (Position) Molecular Formula MW (g/mol) Key Properties/Notes
Original Compound 4: 4-Me-C₆H₄-S; 2: Ph; 5: OMe C₁₈H₁₆N₂OS 308.07 Electron-donating methyl group enhances pyrimidine ring electron density.
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether 4: 4-Cl-C₆H₄-S; 2: Ph; 5: OMe C₁₇H₁₃ClN₂OS 328.81 Chlorine (electron-withdrawing) increases lipophilicity.
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether (338954-61-3) 4: 4-Cl-C₆H₄-S; 2: MeS; 5: OMe C₁₂H₁₁ClN₂OS₂ 306.86 Smaller substituent (MeS) reduces steric hindrance.
4-[(4-Chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine (321432-96-6) 4: 4-Cl-C₆H₄-S; 2: Pyridin-2-yl; 5: OMe C₁₆H₁₂ClN₃OS 329.80 Pyridine introduces nitrogen for potential hydrogen bonding.
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (1803598-76-6) 4: 4-Me-C₆H₄-S; 2: Ph; 5: COOEt C₂₀H₁₈N₂O₂S 350.43 Carboxylate group increases polarity and solubility.
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone 4: 4-Cl-C₆H₄-S; 2: Ph; 5: SO₂Ph C₂₃H₁₆ClN₂O₂S₂ 438.95 Sulfone group (electron-withdrawing) enhances stability.
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(methylsulfanyl)-5-pyrimidinyl methyl ether 4: MeS; 2: 3,4-Cl₂-C₆H₃-CH₂-S; 5: OMe C₁₃H₁₁Cl₂N₂OS₂ 355.27 Dichlorobenzyl group increases steric bulk and lipophilicity.

Key Observations:

Electron-withdrawing groups (e.g., 4-chlorophenyl in ) improve lipophilicity but may reduce metabolic stability.

Substituent Effects at Position 2: Phenyl groups (original compound, ) contribute to aromatic stacking interactions.

Functional Group Variations at Position 5 :

  • Methoxy groups (original compound, ) offer moderate polarity.
  • Carboxylates () and sulfones () significantly increase polarity, affecting solubility and pharmacokinetics.

Biological Implications :

  • Chlorine and trifluoromethyl groups (e.g., ) are common in bioactive compounds due to their ability to enhance membrane permeability.
  • Thiadiazole derivatives (e.g., ) highlight the pharmacological relevance of sulfur-containing heterocycles.

Biological Activity

Methyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ether is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C17H18N2OSC_{17}H_{18}N_{2}OS. Its structure features a pyrimidine ring substituted with a methylthio group and a phenyl group, which may contribute to its biological activity.

Physical Properties

PropertyValue
Molecular Weight306.40 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on related pyrimidine derivatives demonstrated moderate to excellent antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The effectiveness was evaluated through the zone of inhibition method, where compounds showed varying degrees of activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent studies have also explored the anticancer properties of pyrimidine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : The compound may intercalate into DNA or disrupt replication processes.
  • Signal Transduction Pathways : It can modulate pathways involved in cell growth and apoptosis.

Case Study 1: Antimicrobial Screening

In a comparative study involving various pyrimidine derivatives, this compound was tested for its antimicrobial efficacy. The results indicated a significant zone of inhibition against Bacillus subtilis and Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity . Further analysis revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased caspase activity.

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